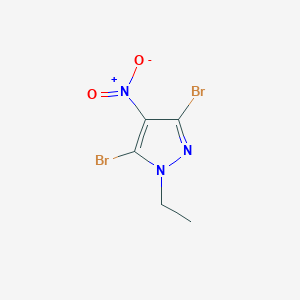

3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole

説明

3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H5Br2N3O2 and its molecular weight is 298.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3,5-dibromo-1-ethyl-4-nitro-1H-pyrazole exhibit notable antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of resistant bacterial strains, highlighting their potential as new therapeutic agents .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases. Experimental studies suggest that the compound can significantly reduce markers of inflammation in vitro and in vivo, indicating its potential use in therapeutic formulations for conditions such as arthritis and other inflammatory disorders .

Cancer Research

this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This aspect is particularly relevant for developing novel anticancer therapies targeting specific cancer types .

Agricultural Applications

Pesticide Development

In the agricultural sector, this compound serves as a precursor for synthesizing new pesticides. Its structural characteristics allow it to act effectively against a range of pests while minimizing toxicity to non-target organisms. Research has shown that formulations containing this compound can enhance crop protection by targeting specific pest species without adversely affecting beneficial insects .

Herbicide Potential

The compound's effectiveness extends to herbicidal applications as well. Studies suggest that it can inhibit the growth of certain weed species by disrupting their metabolic processes. This capability makes it a candidate for developing selective herbicides that can manage weed populations while preserving crop health .

Material Science

Polymer Chemistry

this compound has been explored for its potential use in polymer synthesis. Its reactive functional groups can be utilized to create novel polymeric materials with tailored properties for specific applications, such as coatings and adhesives. The incorporation of pyrazole units into polymer backbones can impart unique thermal and mechanical properties, enhancing material performance in various industrial applications .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, suggesting its potential as an alternative treatment option .

特性

分子式 |

C5H5Br2N3O2 |

|---|---|

分子量 |

298.92 g/mol |

IUPAC名 |

3,5-dibromo-1-ethyl-4-nitropyrazole |

InChI |

InChI=1S/C5H5Br2N3O2/c1-2-9-5(7)3(10(11)12)4(6)8-9/h2H2,1H3 |

InChIキー |

AMRGCEPEGBHHJD-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=C(C(=N1)Br)[N+](=O)[O-])Br |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。